Tert-butyl ((5-bromo-1,3,4-thiadiazol-2-YL)methyl)carbamate
Description
Tert-butyl ((5-bromo-1,3,4-thiadiazol-2-yl)methyl)carbamate (CAS No. 1454906-51-4) is a brominated heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a tert-butyl carbamate-protected methyl group at position 2 and a bromine atom at position 3. Its molecular formula is C₈H₁₂BrN₃O₂S, with a molecular weight of 294.17 g/mol . The compound is primarily utilized as an intermediate in medicinal chemistry for synthesizing bioactive molecules, particularly in kinase inhibitor development and PROTAC (proteolysis-targeting chimera) drug discovery . The tert-butyl carbamate (Boc) group enhances solubility and stability during synthetic processes, while the bromine atom serves as a reactive handle for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) .
Properties
IUPAC Name |
tert-butyl N-[(5-bromo-1,3,4-thiadiazol-2-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3O2S/c1-8(2,3)14-7(13)10-4-5-11-12-6(9)15-5/h4H2,1-3H3,(H,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMAMLTWNYNACZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NN=C(S1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301132035 | |
| Record name | Carbamic acid, N-[(5-bromo-1,3,4-thiadiazol-2-yl)methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301132035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1454906-51-4 | |
| Record name | Carbamic acid, N-[(5-bromo-1,3,4-thiadiazol-2-yl)methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1454906-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[(5-bromo-1,3,4-thiadiazol-2-yl)methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301132035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ((5-bromo-1,3,4-thiadiazol-2-YL)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a brominated thiadiazole derivative. One common method includes the use of palladium-catalyzed cross-coupling reactions, where tert-butyl carbamate reacts with aryl bromides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale palladium-catalyzed reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl ((5-bromo-1,3,4-thiadiazol-2-YL)methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiadiazole ring can be substituted with other nucleophiles.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions with aryl halides are common.
Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as cesium carbonate.
Solvents: Including 1,4-dioxane and methanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted thiadiazole derivatives .
Scientific Research Applications
Tert-butyl ((5-bromo-1,3,4-thiadiazol-2-YL)methyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl ((5-bromo-1,3,4-thiadiazol-2-YL)methyl)carbamate involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Electronic Properties
The compound belongs to a broader class of Boc-protected thiadiazole derivatives. Key structural analogues and their distinguishing features are summarized below:
Key Observations :
- Electron-Withdrawing Effects : The 1,3,4-thiadiazole core (with sulfur) provides stronger electron-withdrawing properties compared to oxadiazoles (e.g., compound 6b in ), influencing reactivity in nucleophilic substitutions.
- Substituent Impact : Bromine at position 5 enhances cross-coupling versatility, while trifluoromethyl (CF₃) in CAS 1823257-56-2 improves metabolic stability .
Physicochemical and Spectral Properties
- Melting Points : Boc-protected thiadiazoles generally exhibit higher melting points (e.g., 96–97°C for compound 6a in ) compared to oxadiazole derivatives (68–70°C for compound 6c ), likely due to stronger intermolecular interactions in thiadiazoles.
- NMR Signatures : The tert-butyl group in all Boc derivatives shows a singlet at δ 1.40–1.54 ppm in ¹H NMR, while the thiadiazole proton resonates at δ 8.25–8.27 ppm . Bromine substitution causes distinct deshielding in ¹³C NMR (e.g., C-Br at δ 115–120 ppm ) .
Biological Activity
Tert-butyl ((5-bromo-1,3,4-thiadiazol-2-YL)methyl)carbamate (CAS No. 1454906-51-4) is a compound of significant interest due to its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.
- Molecular Formula : C₈H₁₂BrN₃O₂S
- Molecular Weight : 294.17 g/mol
- CAS Number : 1454906-51-4
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Anticancer Activity : The compound exhibits broad-spectrum anticancer properties. Research indicates that compounds containing the 1,3,4-thiadiazole moiety can inhibit key kinases involved in cancer progression. These interactions may lead to the inhibition of tumor cell proliferation and metastasis .
- Enzyme Inhibition : The thiadiazole structure allows for significant interactions with enzymes such as carbonic anhydrase IX (CA IX), which is often overexpressed in hypoxic tumor environments. Inhibition of CA IX has been associated with reduced tumor growth and improved efficacy of chemotherapeutics .
- Cell Cycle Modulation : Studies have shown that compounds similar to this compound can induce cell cycle arrest in various cancer cell lines, thereby preventing further proliferation .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
A study conducted on a series of 1,3,4-thiadiazole derivatives demonstrated that compounds with similar structures to this compound showed potent activity against various human cancer cell lines. For instance, compound IVc from the study exhibited IC50 values comparable to established anticancer drugs like Sunitinib . The study highlighted the importance of the thiadiazole ring in enhancing biological activity through improved binding affinities to target proteins.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
